molecular formula C22H22BrNO5 B271166 4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271166
M. Wt: 460.3 g/mol
InChI Key: QSBLNIIUGYVCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research. This compound is also known as Boc-L-Pro-NHBzl and is a derivative of pyrrolidinecarboxylic acid.

Scientific Research Applications

4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate has several potential scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in biological research to study protein-protein interactions and enzyme activity.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It is also a useful tool for studying protein-protein interactions and enzyme activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for the study of 4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to optimize its use as a therapeutic agent. Additionally, it could be used as a tool to study other diseases and biological processes.

Synthesis Methods

The synthesis of 4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate involves the reaction of Boc-L-Proline with 4-bromobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the final product.

properties

Molecular Formula

C22H22BrNO5

Molecular Weight

460.3 g/mol

IUPAC Name

(4-bromophenyl)methyl 5-oxo-1-(4-propan-2-yloxycarbonylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C22H22BrNO5/c1-14(2)29-22(27)16-5-9-19(10-6-16)24-12-17(11-20(24)25)21(26)28-13-15-3-7-18(23)8-4-15/h3-10,14,17H,11-13H2,1-2H3

InChI Key

QSBLNIIUGYVCPY-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)Br

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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